molecular formula C46H35F5N2O5 B15351268 Fmoc-Gln(Mtt)-OPfp

Fmoc-Gln(Mtt)-OPfp

Cat. No.: B15351268
M. Wt: 790.8 g/mol
InChI Key: YFZQPGPJLPMSAI-BHVANESWSA-N
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Description

Fmoc-Gln(Mtt)-OPfp: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of glutamine, an amino acid, with specific protecting groups attached to its functional groups to facilitate its use in synthetic processes.

Synthetic Routes and Reaction Conditions:

  • Solid-Phase Peptide Synthesis (SPPS): The compound is typically synthesized using SPPS, a method that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.

  • Chemical Reactions: The synthesis involves the coupling of Fmoc-Gln(Mtt)-OH with an appropriate reagent to form the final product.

Industrial Production Methods:

  • Batch Production: Industrial-scale production often involves batch processes where multiple reactions are carried out simultaneously in large reactors.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Types of Reactions:

  • Coupling Reactions: The primary reaction involves the coupling of the amino acid derivative with other amino acids or peptide fragments.

  • Deprotection Reactions: The protecting groups (Fmoc and Mtt) are removed under specific conditions to reveal the free amino groups.

Common Reagents and Conditions:

  • Coupling Reagents: Common reagents include HBTU, HATU, and DIC.

  • Deprotection Conditions: Fmoc groups are typically removed using piperidine, while Mtt groups are removed using trifluoroacetic acid (TFA).

Major Products Formed:

  • Peptides: The primary product is the desired peptide sequence.

  • By-products: Minor by-products may include incomplete coupling products and deprotection side products.

Scientific Research Applications

Chemistry: Fmoc-Gln(Mtt)-OPfp is used in the synthesis of complex peptides and proteins, which are essential for studying protein structure and function. Biology: It is used to create peptide-based probes for studying biological processes and interactions. Medicine: The compound is utilized in the development of peptide-based drugs and therapeutics. Industry: It is employed in the production of peptide-based materials for various industrial applications.

Molecular Targets and Pathways:

  • Peptide Synthesis: The compound acts as a building block in the synthesis of peptides, which are crucial for various biological functions.

  • Protecting Groups: The Fmoc and Mtt groups protect the amino groups during synthesis, ensuring that the peptide chain is assembled correctly.

Comparison with Similar Compounds

  • Fmoc-Glu(Mtt)-OH: A similar compound used in peptide synthesis with glutamic acid instead of glutamine.

  • Fmoc-Asp(Mtt)-OH: Another derivative with aspartic acid as the amino acid component.

Uniqueness:

  • Specificity: Fmoc-Gln(Mtt)-OPfp is specifically designed for glutamine-based peptide synthesis, making it unique in its application.

  • Protecting Groups: The combination of Fmoc and Mtt protecting groups provides orthogonal protection, allowing for selective deprotection and coupling steps.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C46H35F5N2O5

Molecular Weight

790.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate

InChI

InChI=1S/C46H35F5N2O5/c1-27-20-22-30(23-21-27)46(28-12-4-2-5-13-28,29-14-6-3-7-15-29)53-37(54)25-24-36(44(55)58-43-41(50)39(48)38(47)40(49)42(43)51)52-45(56)57-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,52,56)(H,53,54)/t36-/m0/s1

InChI Key

YFZQPGPJLPMSAI-BHVANESWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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